![molecular formula C25H23NO6 B3059244 (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid CAS No. 959576-01-3](/img/structure/B3059244.png)
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Overview
Description
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C25H23NO6 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
This compound is utilized in the enantioselective synthesis of new amino acids and their incorporation into peptides. For instance, derivatives of amino acids have been asymmetrically synthesized using strategies such as the Schollkopf synthesis. These derivatives are then incorporated into biologically active peptides using solid-phase peptide synthesis techniques, such as the Fmoc (fluoren-9-ylmethoxycarbonyl) strategy, which is essential for differential protection and selective deprotection of amino acids during synthesis (Paladino et al., 1993).
Chemical Properties and Reactions
The compound's derivatives, such as 9-aminofluorene and its methoxy versions, have been studied for their chemical reactions with various reagents (e.g., ethyl chloroformate, maleic anhydride) and their physiological properties. These studies contribute to understanding the compound's reactivity and potential applications in designing new chemical entities (Neish, 2010).
Antioxidant and Biological Activity
Derivatives of this compound have been synthesized and evaluated for their biological activities, including antioxidant, anti-inflammatory, and antiulcer effects. Such studies highlight the potential therapeutic applications of these derivatives in medicine and pharmacology (Subudhi & Sahoo, 2011).
Solid-Phase Syntheses of Peptides
The compound's derivatives are used in the solid-phase syntheses of peptides, including β-peptides. This involves the diastereoselective amidomethylation of specific enolates, followed by protective group exchanges, demonstrating the compound's utility in peptide engineering and synthesis (Šebesta & Seebach, 2003).
Bioimaging Applications
The water-soluble derivatives of this compound have been explored for their linear photophysical characteristics and two-photon absorption properties, making them attractive for bioimaging applications, particularly for targeting specific biological markers such as integrins in cell imaging (Morales et al., 2010).
properties
IUPAC Name |
(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-31-21-13-7-6-12-19(21)22(23(27)24(28)29)26-25(30)32-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22-23,27H,14H2,1H3,(H,26,30)(H,28,29)/t22-,23-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZIXULKIJUDJI-GOTSBHOMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376172 | |
Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
959576-01-3 | |
Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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